2-Methoxypyrimidine-4,6-diol
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Overview
Description
2-Methoxypyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol This compound is characterized by a pyrimidine ring substituted with methoxy and hydroxyl groups at positions 2, 4, and 6, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidine-4,6-diol typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and selectivity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-Methoxypyrimidine-4,6-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxypyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4,6-Dihydroxy-2-methoxypyrimidine: Similar in structure but lacks some functional groups present in 2-Methoxypyrimidine-4,6-diol.
2-Amino-4,6-dimethoxypyrimidine: Contains amino and methoxy groups, differing in functional group arrangement.
4,6-Diaryl-2-aminopyrimidines: These compounds have aryl groups at positions 4 and 6, offering different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxyl groups at specific positions on the pyrimidine ring makes it a valuable compound for various applications .
Properties
IUPAC Name |
4-hydroxy-2-methoxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGPQPOYOLJOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548466 |
Source
|
Record name | 6-Hydroxy-2-methoxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-98-1 |
Source
|
Record name | 6-Hydroxy-2-methoxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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